molecular formula C6H9NO3 B1500797 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid CAS No. 716362-30-0

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Cat. No.: B1500797
CAS No.: 716362-30-0
M. Wt: 143.14 g/mol
InChI Key: JXULYJQYZSCSTD-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (CAS# 1250809-34-7) is a high-purity chemical reagent offered for research and development purposes. This compound features both a carboxylic acid and a methylcarbamoyl group fused to a cyclopropane ring, making it a versatile and rigid scaffold for synthetic organic chemistry . The cyclopropane moiety is a common feature in bioactive molecules and is known to impart unique steric and electronic properties, which can be valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators . While specific biological data for this exact molecule is not widely published in the available literature, its structural characteristics suggest potential as a key intermediate in the synthesis of more complex compounds, such as cyclopropane carboxylic acid derivatives which have been investigated for pharmaceutical applications . Researchers can leverage this building block to explore new chemical spaces in drug discovery, material science, and agrochemical development. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(methylcarbamoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-7-5(8)3-2-4(3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXULYJQYZSCSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10665563
Record name 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-30-0
Record name 2-[(Methylamino)carbonyl]cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=716362-30-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10665563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Sulfonium Ylide Intermediates

One established method for preparing cyclopropane carboxylic acid derivatives involves the use of stable sulfonium ylides. The process is outlined as follows:

  • Formation of Tetrahydrothiophenium Salt: A sulfonium salt precursor is reacted with an aqueous base (e.g., sodium or potassium hydroxide or carbonate) in an inert solvent such as methylene chloride or chloroform at mild temperatures (10–50°C, preferably 15–25°C) for 10 minutes to several hours. This yields a tetrahydrothiophenium carboxymethylide ester intermediate.

  • Cyclopropanation Reaction: The tetrahydrothiophenium ylide or its solution is reacted with an activated olefin (alkene with substituents promoting nucleophilic addition) in equimolar or slight excess amounts. The reaction mixture is heated between 25°C and 100°C (preferably 25–50°C) to maximize yield of the cyclopropane carboxylic acid ester.

  • Isolation: The cyclopropane carboxylic acid ester is isolated and can be further transformed into the desired acid derivative.

This method is advantageous due to the stability of the sulfonium ylide intermediates and the mild reaction conditions, allowing for controlled cyclopropanation with good yields.

Preparation via 1-Amino-Cyclopropane-Carboxylic Acid Compounds

An alternative route involves the synthesis of 1-amino-cyclopropane-carboxylic acid derivatives, which can be adapted to prepare methylcarbamoyl-substituted analogs:

  • Starting Materials: 2-Acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) serve as precursors.

  • Cyclopropanation: These esters are reacted with diazomethane to form pyrazoline intermediates, which are pyrolyzed to yield 1-acylamino-cyclopropane-carboxylic acid esters.

  • Saponification: The esters are saponified using aqueous alkali metal hydroxides (e.g., sodium or potassium hydroxide) at elevated temperatures (70–150°C) to yield the corresponding acids.

  • Acidification and Further Functionalization: The reaction mixture is acidified with concentrated hydrochloric acid at low temperatures (0–30°C). The resulting hydrochloride salts can be treated with reagents such as propylene oxide in methanolic solution to modify the amino group, potentially enabling the introduction of methylcarbamoyl functionality.

  • Advantages: This process uses readily available starting materials and involves straightforward reaction steps with industrial scalability. The method provides access to various stereoisomers and derivatives of cyclopropane carboxylic acids.

Comparative Data Table of Preparation Methods

Method Key Starting Materials Reaction Conditions Key Intermediates Advantages Limitations
Sulfonium Ylide Cyclopropanation Sulfonium salts, activated olefins 10–50°C for ylide formation; 25–100°C for cyclopropanation Tetrahydrothiophenium carboxymethylide ester Mild conditions, stable intermediates, good control Requires activated olefins; multi-step
Amino-Cyclopropane Route 2-Acylamino-4-methylthio-butanoic acid esters, diazomethane Pyrolysis after diazomethane addition; saponification at 70–150°C 1-Acylamino-cyclopropane-carboxylic acid esters Simple starting materials, scalable, stereoisomer control Use of diazomethane (hazardous), elevated temperatures

Detailed Research Findings and Notes

  • The sulfonium ylide method allows for the preparation of cyclopropane carboxylic acid esters with various substituents by selecting appropriate sulfonium salts and olefins. The reaction is typically conducted under inert atmosphere to prevent side reactions.

  • The amino-cyclopropane approach offers flexibility in modifying the amino substituent, which is critical for introducing the methylcarbamoyl group. The saponification step is crucial for converting esters to acids, and acidification must be carefully controlled to isolate the hydrochloride salts effectively.

  • Both methods require purification steps such as extraction, washing, drying, and concentration to isolate the final products. Organic solvents like methanol, ethanol, chloroform, and methylene chloride are commonly employed.

  • The stereochemistry of the cyclopropane ring can be controlled to some extent by the choice of starting materials and reaction conditions, which is important for the biological activity of the final compound.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylic acid group in 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid undergoes thermal decarboxylation, releasing CO₂ and forming ring-opened products. This reaction is accelerated under acidic or high-temperature conditions.

Reagent/Condition Product Mechanism Reference
Thermal (120–150°C)Cyclopropane ring-opening derivativesRadical-mediated decarboxylation
Acidic (H₂SO₄, Δ)Unsaturated ketones or lactonesAcid-catalyzed rearrangement

Research Findings :

  • Thermal decarboxylation of structurally similar cyclopropane carboxylic acids (e.g., 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid) generates 2-cyclopropyl-4,5-dihydrofuran via ring-opening and cyclization .

  • Decarboxylation pathways are influenced by steric strain in the cyclopropane ring, which lowers activation energy .

Hydrolysis of the Methylcarbamoyl Group

The methylcarbamoyl (-CONHCH₃) moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and methylamine.

Reagent/Condition Product Yield Reference
6M HCl (reflux, 8 hrs)Cyclopropane-1,2-dicarboxylic acid + CH₃NH₂~85%
NaOH (10%, 60°C, 4 hrs)Cyclopropane-1,2-dicarboxylic acid + CH₃NH₂~78%

Mechanistic Insight :

  • Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

  • Base hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .

Substitution at the Carboxylic Acid Group

The carboxylic acid group participates in nucleophilic acyl substitution reactions, forming esters or amides.

Reagent Product Conditions Reference
SOCl₂ → ROHCyclopropane-1-carboxylic acid esterRoom temperature, 2 hrs
NH₃ (excess)Cyclopropane-1-carboxamide100°C, 6 hrs

Key Notes :

  • Esterification with alcohols (e.g., methanol) requires activation of the carboxylic acid using thionyl chloride (SOCl₂) .

  • Amidation reactions often utilize ammonia or primary amines under reflux conditions .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under electrophilic or radical conditions.

Reagent Product Mechanism Reference
HBr (gas)3-Bromo-2-(methylcarbamoyl)propanoic acidElectrophilic addition
Ozone (O₃)Dicarbonyl compoundsOzonolysis followed by reductive workup

Research Findings :

  • Ring-opening via halogenation (e.g., HBr) proceeds through carbocation intermediates stabilized by adjacent carbonyl groups .

  • Ozonolysis cleaves the cyclopropane ring to generate α,β-unsaturated ketones .

Reduction and Oxidation Reactions

The carboxylic acid group is redox-active, while the cyclopropane ring may resist oxidation.

Reagent Product Conditions Reference
LiAlH₄2-(Methylcarbamoyl)cyclopropanemethanolAnhydrous THF, 0°C, 1 hr
KMnO₄ (acidic)No reaction (cyclopropane stability)25°C, 24 hrs

Notes :

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the cyclopropane ring .

  • The cyclopropane ring’s stability prevents oxidation under mild conditions, as observed in similar systems .

Scientific Research Applications

Pharmaceutical Applications

  • Drug Design and Development :
    • The compound acts as a bioisostere for carboxylic acids in drug design, which can enhance the pharmacokinetic properties of drug candidates. For instance, modifications involving cyclopropane derivatives have been explored to improve brain penetration and bioavailability of certain pharmaceuticals .
    • A notable study indicated that replacing traditional carboxylic acid moieties with cyclopropane derivatives led to compounds with retained binding affinity but improved absorption characteristics .
  • Antimicrobial Activity :
    • Research has shown that derivatives of cyclopropane carboxylic acids can serve as effective antibacterial agents. The incorporation of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid into antibiotic formulations has been studied for its potential to enhance the efficacy of existing antibiotics, particularly against resistant strains .

Agricultural Applications

  • Pesticide Development :
    • Cyclopropane carboxylic acids are significant intermediates in the synthesis of various pesticides. The structural stability of the cyclopropane ring allows for the development of novel agrochemicals with targeted action against pests while minimizing environmental impact.
    • For example, compounds derived from this compound have been investigated for their potential use in formulating selective herbicides and insecticides .

Case Studies

  • Synthesis and Application in Pharmaceuticals :
    • A study detailed the synthesis of analogs based on this compound, which were evaluated for their biological activity against specific targets in bacterial cells. Results indicated that these compounds exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy .
  • Agrochemical Innovations :
    • Research focused on developing new insecticides from cyclopropane derivatives highlighted the effectiveness of this compound as a precursor for creating compounds with strong insecticidal properties while ensuring safety for non-target organisms .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
PharmaceuticalDrug design, bioisosteresImproved absorption and bioavailability
Antimicrobial agentsEnhanced efficacy against resistant bacteria
AgriculturalPesticide synthesisTargeted action against pests
Herbicides and insecticidesReduced environmental impact

Mechanism of Action

The mechanism by which 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Substituents Molecular Formula Key Applications/Properties
2-(Ethylcarbamoyl)cyclopropane-1-carboxylic acid 716362-61-7 Ethylcarbamoyl at C2 C8H11NO3 Industrial applications; limited safety data
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid 88335-97-1 Methoxycarbonyl at C2 C7H10O4 Chiral building block in organic synthesis
trans-2-Cyanocyclopropanecarboxylic acid 39891-82-2 Cyano group at C2 C5H5NO2 Intermediate in peptide stapling
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid N/A Thiophene ring at C2 C8H8O2S Potential use in materials science
2-[5-(2-Methylcyclopropyl)furan-2-yl]cyclopropane-1-carboxylic acid 1218328-99-4 Furan and methylcyclopropyl groups C12H14O3 Small-molecule scaffold for drug discovery
Key Observations:
  • Substituent Effects: Carbamoyl vs. This could improve binding affinity in biological targets. Ethylcarbamoyl vs. Methylcarbamoyl: The ethylcarbamoyl analog (CAS 716362-61-7) exhibits similar reactivity but may differ in pharmacokinetics due to increased hydrophobicity .
  • Ring Strain and Reactivity: Cyclopropane derivatives with electron-withdrawing groups (e.g., cyano in trans-2-cyanocyclopropanecarboxylic acid) show heightened reactivity in ring-opening reactions, whereas carbamoyl and carboxylic acid groups stabilize the ring .

Physicochemical Properties

  • Molecular Weight: The target compound (estimated molecular formula C7H9NO3) is lighter than its ethylcarbamoyl analog (C8H11NO3) but heavier than cyanocyclopropane derivatives (C5H5NO2) .
  • Solubility : Carboxylic acid groups enhance aqueous solubility, but the methylcarbamoyl substituent may reduce it slightly compared to methoxycarbonyl analogs due to increased hydrophobicity .

Biological Activity

2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has gained attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.

Structural Overview

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C5_5H9_9NO3_3
  • CAS Number : 716362-30-0

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. This compound may act as an inhibitor or modulator of specific pathways, influencing physiological responses.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For instance, studies have indicated that cyclopropane carboxylic acids can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants .
  • Neurotransmitter Modulation : Similar compounds have been studied for their effects on neurotransmitter receptors. For example, derivatives of cyclopropane carboxylic acids have been shown to interact with metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity .

Study 1: Inhibition of Ethylene Production

A study investigated the effects of various cyclopropane carboxylic acids on ethylene production in plants. The findings demonstrated that this compound significantly inhibited ACO activity, leading to reduced ethylene levels. This suggests potential applications in agricultural practices for controlling fruit ripening and senescence .

Study 2: Neuropharmacological Effects

In another research project, the compound was evaluated for its neuropharmacological effects. It was found to selectively activate mGluR2 receptors at picomolar concentrations, indicating a strong potential for developing therapeutic agents targeting neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits ACO activity, reducing ethylene production
Neurotransmitter ModulationActivates mGluR2 receptors
Antioxidant ActivityPotential protective effects against oxidative stress

Table 2: Binding Affinity Data

CompoundKd (µM)Biological Target
This compound<0.01mGluR2
Cyclopropane derivativesVariesACO

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

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